molecular formula C12H22Cl2O2 B14415842 Chloromethyl 10-chloroundecanoate CAS No. 80418-96-8

Chloromethyl 10-chloroundecanoate

Cat. No.: B14415842
CAS No.: 80418-96-8
M. Wt: 269.20 g/mol
InChI Key: PBAUXMNCDJRVRG-UHFFFAOYSA-N
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Description

Chloromethyl 10-chloroundecanoate (CAS: 80418-96-8) is a chlorinated ester compound characterized by two chlorine substituents: one on the chloromethyl ester group and another at the 10th carbon of the undecanoate chain. Its molecular formula is C₁₂H₂₁Cl₂O₂, with a molecular weight of approximately 277.20 g/mol (inferred from structural analogs) . This compound is primarily utilized as an intermediate in organic synthesis, particularly in the production of specialty chemicals, polymers, or pharmaceuticals, where its dual chlorine atoms enhance reactivity in nucleophilic substitution or crosslinking reactions.

Properties

CAS No.

80418-96-8

Molecular Formula

C12H22Cl2O2

Molecular Weight

269.20 g/mol

IUPAC Name

chloromethyl 10-chloroundecanoate

InChI

InChI=1S/C12H22Cl2O2/c1-11(14)8-6-4-2-3-5-7-9-12(15)16-10-13/h11H,2-10H2,1H3

InChI Key

PBAUXMNCDJRVRG-UHFFFAOYSA-N

Canonical SMILES

CC(CCCCCCCCC(=O)OCCl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Chloromethyl 10-chloroundecanoate can be synthesized through the esterification of 10-chloroundecanoic acid with chloromethyl alcohol. The reaction typically involves the use of a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of advanced purification techniques such as distillation and recrystallization ensures the production of high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

Chloromethyl 10-chloroundecanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chloromethyl 10-chloroundecanoate has several applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis to introduce chloromethyl groups into molecules.

    Biology: Employed in the modification of biomolecules for labeling and tracking purposes.

    Medicine: Investigated for its potential use in drug delivery systems and as a precursor for the synthesis of bioactive compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of chloromethyl 10-chloroundecanoate involves the reactivity of the chloromethyl group. This group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used .

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed comparison of Chloromethyl 10-chloroundecanoate with structurally or functionally related compounds, including data on molecular properties, reactivity, and applications.

Table 1: Structural and Molecular Comparison

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups CAS Number
This compound C₁₂H₂₁Cl₂O₂ 277.20* Chloromethyl ester, alkyl chloride 80418-96-8
Ethyl 10-chloro-10-oxodecanoate C₁₂H₂₁ClO₃ 248.75 Ethyl ester, ketone, chloro 112895-02-0
Methyl 10-chloro-10-oxodecanoate C₁₁H₁₉ClO₃ 234.73 Methyl ester, ketone, chloro 544219
Chloromethyl chlorosulfate CH₂ClOSO₂Cl 195.52 Chloromethyl ester, sulfonyl chloride 49715-04-0
Ethyl 10-undecenoate C₁₃H₂₄O₂ 212.33 Ethyl ester, alkene N/A

*Calculated based on atomic masses.

Key Findings from Research

Reactivity Differences: this compound exhibits higher electrophilicity than oxo-substituted analogs (e.g., Ethyl 10-chloro-10-oxodecanoate) due to the electron-withdrawing Cl atoms, making it more reactive in SN2 reactions . Chloromethyl chlorosulfate’s sulfonyl chloride group enables sulfonation reactions, unlike the alkyl chloride functionality in this compound .

Physical Properties: Ethyl 10-undecenoate, lacking chlorine, has a lower molecular weight (212.33 g/mol) and higher volatility compared to chlorinated analogs, influencing its use in volatile applications like fragrances .

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